molecular formula C8H5Br2N B1267770 3-Bromo-4-(bromomethyl)benzonitrile CAS No. 89892-39-7

3-Bromo-4-(bromomethyl)benzonitrile

Cat. No. B1267770
CAS RN: 89892-39-7
M. Wt: 274.94 g/mol
InChI Key: MGQYEILVGLSMRU-UHFFFAOYSA-N
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Description

3-Bromo-4-(bromomethyl)benzonitrile is a brominated nitrile compound. Its relevance in various chemical syntheses stems from its unique set of bromo and cyano functional groups, which allow for diverse chemical transformations. The synthesis and refinement of such compounds are critical for advancing organic synthesis methodologies and applications in materials science and pharmaceutical chemistry.

Synthesis Analysis

The synthesis of 4-bromomethyl-benzonitrile, closely related to 3-Bromo-4-(bromomethyl)benzonitrile, has been explored through photochemical bromination of p-methyl-benzonitrile and bromine, achieving a high purity of over 99% with a total yield of 68.6% (Teng Jun-jiang, 2008). This process underlines the potential methodologies for synthesizing brominated benzonitriles, which could be adapted for 3-Bromo-4-(bromomethyl)benzonitrile.

Molecular Structure Analysis

Structural characterizations and vibrational properties of brominated benzonitriles have been extensively studied. Spectroscopy and single crystal X-ray diffraction are primary tools for analyzing the molecular structure, with DFT calculations helping in understanding the vibrational properties (Qing-mei Wu et al., 2021). These studies provide insights into the electronic configuration and geometric parameters that are fundamental to understanding the reactivity and properties of brominated benzonitriles.

Chemical Reactions and Properties

Brominated benzonitriles undergo various chemical reactions, including nucleophilic substitution and coupling reactions. These reactions are pivotal for functionalizing the benzonitrile moiety, leading to a wide range of derivatives with potential applications in material science and organic synthesis (Guangkuan Zhao et al., 2017).

Physical Properties Analysis

The physical properties of brominated benzonitriles, such as melting points, boiling points, and solubility, are influenced by the presence of bromo and cyano groups. These properties are essential for determining the compound's applicability in various solvents and conditions.

Chemical Properties Analysis

The chemical properties of 3-Bromo-4-(bromomethyl)benzonitrile, including reactivity towards nucleophiles and electrophiles, are crucial for its utility in synthetic chemistry. The presence of both bromo and cyano groups allows for selective reactions at either site, enabling the synthesis of complex molecules. Vibrational spectroscopy and DFT calculations provide insights into the molecule's reactivity, including the analysis of HOMO-LUMO gaps and molecular electrostatic potential surfaces (S. Yadav et al., 2022).

Scientific Research Applications

Synthesis and Refinement Techniques

  • 3-Bromo-4-(bromomethyl)benzonitrile and similar compounds like 4-Bromomethyl-benzonitrile have been synthesized using photochemical bromination methods. Optimal conditions involve specific temperature controls and solvent selections, achieving high purity levels and yields (Teng Jun-jiang, 2008).

Vibrational Spectra Analysis

  • The vibrational spectra of compounds like 4-bromo benzonitrile have been studied using density functional theory. These studies aid in understanding the molecular vibrations and interactions of these compounds, providing valuable insights for various scientific applications (V. Krishnakumar, N. Surumbarkuzhali, S. Muthunatesan, 2009).

Chemical Reactions and Derivatives

  • Reactions involving 2-(bromomethyl)benzonitrile have been studied to create specific tautomeric thienopyrimidoisoindolones, demonstrating the compound's versatility in forming various chemical structures and derivatives (A. Kysil, Z. Voitenko, J. Wolf, 2008).

Magnetic and Dynamic Properties

  • Studies on the magnetic and dynamic properties of bromo and chloro substituted benzonitriles, including compounds like 4-bromobenzonitrile, contribute to the understanding of their behavior in different physical states. These insights are crucial for applications in materials science and engineering (S. Niizuma, Lawrence Kwan, N. Hirota, 1978).

Electrochemical Properties

  • The electrochemical oxidation of derivatives like 2,4-dibromoaniline, which have structural similarities to 3-Bromo-4-(bromomethyl)benzonitrile, has been explored. Understanding these properties is crucial for applications in electrochemistry and energy storage technologies (S. Arias, E. Brillas, 1985).

Crystal Structure Analysis

  • The crystal structure of compounds like o-(Bromomethyl)benzonitrile has been elucidated, providing insights into molecular geometry and interactions, crucial for material science and pharmaceutical applications (D. Sinha, A. Dutta, 1979).

Reduction Reactions

Safety And Hazards

The compound is considered hazardous. It may cause severe skin burns and eye damage. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

While specific future directions for “3-Bromo-4-(bromomethyl)benzonitrile” are not mentioned in the search results, it’s worth noting that bromomethyl benzonitriles are used in the synthesis of various ligands . This suggests potential applications in the development of new chemical compounds.

properties

IUPAC Name

3-bromo-4-(bromomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2N/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQYEILVGLSMRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20302199
Record name 3-bromo-4-(bromomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302199
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Molecular Weight

274.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(bromomethyl)benzonitrile

CAS RN

89892-39-7
Record name 3-Bromo-4-(bromomethyl)benzonitrile
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Record name NSC 149637
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Record name 89892-39-7
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Record name 3-bromo-4-(bromomethyl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-bromo-4-methylbenzonitrile (1 g, 5.10 mmol) in chloroform (20 mL) was heated to 40-50° C. and N-bromosuccinimide (0.953 g, 5.36 mmol) was added in one portion followed by AIBN (8.38 mg, 0.051 mmol). After 1.5 hr. additional AIBN (20 mg) was added and the reaction was allowed to stir at 50° C. overnight. Additional AIBN (20 mg) and N-bromosuccinimide (1.1 g) were added, a reflux condenser was attached and the solution was heated to reflux. After several hours, additional AIBN (20 mg) was added and the reaction was allowed to stir at reflux overnight. The reaction was quenched by the addition of water and sat. aq. sodium bicarbonate. The organic phase was separated, concentrated in vacuo and purified by flash column chromatography (120 g silica, eluting with 0%-20% Ethyl Acetate in hexanes) to afford 3-bromo-4-(bromomethyl)benzonitrile as a pale yellow solid (800 mg, 2.88 mmol). 1H NMR (500 MHz, MeOD) δ ppm 4.70 (s, 2H), 7.71 (d, J=8.0 Hz, 1H), 7.73 (d, J=8.0 Hz, 1H), 8.04 (s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.953 g
Type
reactant
Reaction Step Two
Name
Quantity
8.38 mg
Type
catalyst
Reaction Step Three
Name
Quantity
20 mg
Type
catalyst
Reaction Step Four
Quantity
1.1 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mg
Type
catalyst
Reaction Step Five
Name
Quantity
20 mg
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
H Kim - 2013 - core.ac.uk
Boroxole-containing styrenic monomer was synthesized from 3-bromo-4-(bromomethyl) benzonitrile in seven steps and block copolymers of Poly (styreneboroxole)(PBOx) and poly (…
Number of citations: 0 core.ac.uk
H Kim, YJ Kang, S Kang, KT Kim - Journal of the American …, 2012 - ACS Publications
We synthesized a boroxole-containing styrenic monomer that can be polymerized by the reversible addition–fragmentation and chain transfer (RAFT) method. Poly(styreneboroxole) (…
Number of citations: 244 pubs.acs.org
SK Jonnalagadda - 2014 - search.proquest.com
2-Formylphenylboronic acids upon reaction with activated olefins such as acrylates, methyl vinyl ketone, and acrylonitrile, etc. via Baylis-Hillman reaction to provide functionalized …
Number of citations: 5 search.proquest.com
H Ma - 2020 - search.proquest.com
Aortic valve fibrosis is a progressive disease characterized by stiffened valve leaflets, obstructed blood flow to heart, ultimately resulting in compromised cardiac function and aortic …
Number of citations: 0 search.proquest.com
M Buchman, EP Farney, SN Greszler… - The Journal of …, 2021 - ACS Publications
We report operationally facile methods for the synthesis of substituted dihydroisoquinolinones and tetrahydroisoquinolines from readily accessible o-bromobenzyl bromides and o-…
Number of citations: 1 pubs.acs.org

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